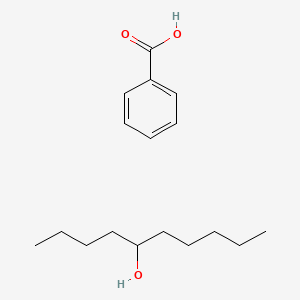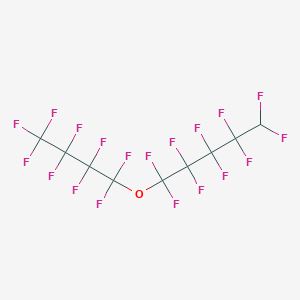![molecular formula C11H10O4Se B12560652 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- CAS No. 194783-61-4](/img/structure/B12560652.png)
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is a chemical compound that belongs to the class of heterocyclic compounds It contains a selenium atom within its ring structure, which is relatively rare and gives the compound unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- typically involves the reaction of selenium-containing precursors with benzoyl chloride and other reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compound. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Aplicaciones Científicas De Investigación
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazolidine: Contains an oxygen atom in the ring structure instead of selenium.
1,3-Oxathiolane: Contains a sulfur atom in the ring structure instead of selenium.
1,3-Oxaselenane: Similar structure but with different substituents.
Uniqueness
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
194783-61-4 |
|---|---|
Fórmula molecular |
C11H10O4Se |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
(5-oxo-1,3-oxaselenolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C11H10O4Se/c12-9-7-16-10(15-9)6-14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clave InChI |
NVQVTHGFGXAVNW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC([Se]1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)

![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


